N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide
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Overview
Description
AB-FUBINACA 2-fluorobenzyl isomer is a synthetic cannabinoid that belongs to the indazole-based class of synthetic cannabinoids. This compound is structurally similar to AB-FUBINACA, with the primary difference being the substitution of a fluorine atom at the 2 position of the benzyl ring instead of the 4 position of the phenyl ring . AB-FUBINACA was initially developed by Pfizer as a potent modulator of the central cannabinoid receptor 1 (CB1) for potential therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AB-FUBINACA 2-fluorobenzyl isomer involves several steps, starting with the preparation of the indazole core The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketoneThe final step is the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of AB-FUBINACA 2-fluorobenzyl isomer follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are typically carried out under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
AB-FUBINACA 2-fluorobenzyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
AB-FUBINACA 2-fluorobenzyl isomer has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in pain management and neuroprotection.
Industry: Used in forensic toxicology for the detection of synthetic cannabinoids in biological samples.
Mechanism of Action
AB-FUBINACA 2-fluorobenzyl isomer exerts its effects by binding to the central cannabinoid receptor 1 (CB1) with high affinity. This binding activates the receptor, leading to a cascade of intracellular signaling pathways that modulate various physiological processes. The compound’s high affinity for CB1 is attributed to its indazole core and the presence of the 2-fluorobenzyl group .
Comparison with Similar Compounds
Similar Compounds
AB-FUBINACA: Differs by having a fluorine atom at the 4 position of the phenyl ring.
AB-PINACA: Another synthetic cannabinoid with a similar indazole core but different substituents.
JWH-018: A synthetic cannabinoid with a naphthoylindole structure.
Uniqueness
AB-FUBINACA 2-fluorobenzyl isomer is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for the CB1 receptor. This structural variation can result in different pharmacological profiles and potential therapeutic applications .
Properties
CAS No. |
1185282-16-9 |
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Molecular Formula |
C20H21FN4O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-14-8-4-6-10-16(14)25(24-18)11-13-7-3-5-9-15(13)21/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 |
InChI Key |
AJGUHANHCUPXSK-KRWDZBQOSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F |
Synonyms |
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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